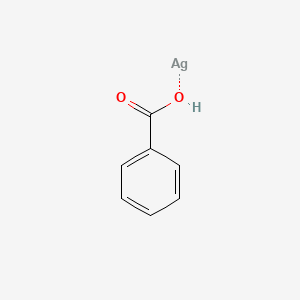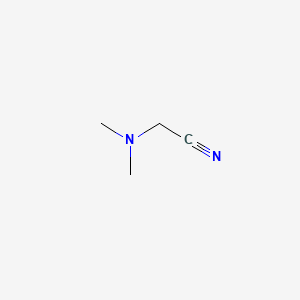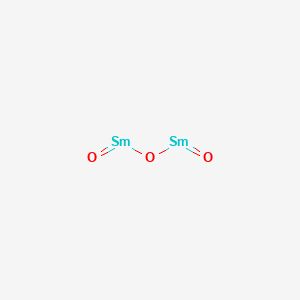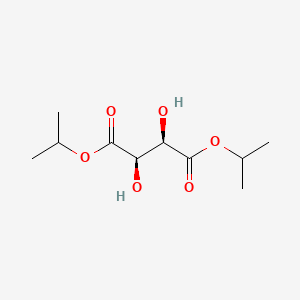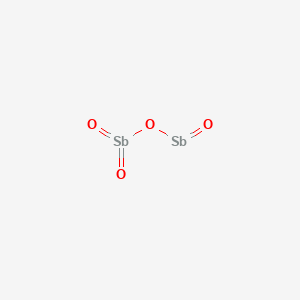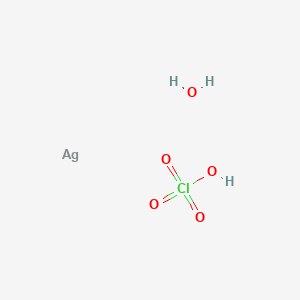
Silver perchlorate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver perchlorate monohydrate is an inorganic compound with the chemical formula AgClO₄·H₂O. It is a white, hygroscopic solid that forms a monohydrate and is mildly deliquescent. This compound is a useful source of silver ions (Ag⁺) and is known for its high solubility in water and organic solvents. It is commonly used as a catalyst in organic chemistry and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver perchlorate monohydrate can be synthesized through several methods:
Reaction with Perchloric Acid and Silver Nitrate: Heating a mixture of perchloric acid (HClO₄) with silver nitrate (AgNO₃) produces silver perchlorate (AgClO₄) and nitric acid (HNO₃) as a byproduct.
Reaction with Barium Perchlorate and Silver Sulfate: Silver perchlorate can also be prepared by reacting barium perchlorate (Ba(ClO₄)₂) with silver sulfate (Ag₂SO₄), resulting in the formation of silver perchlorate and barium sulfate (BaSO₄) as a byproduct.
Reaction with Perchloric Acid and Silver Oxide: Another method involves reacting perchloric acid with silver oxide (Ag₂O), yielding silver perchlorate and water (H₂O) as byproducts.
Industrial Production Methods: Industrial production of silver perchlorate typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Silver perchlorate monohydrate undergoes various chemical reactions, including:
Substitution: It is effective in replacing halide ligands with perchlorate ions, which are weakly or non-coordinating anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates that can be oxidized in the presence of silver perchlorate under controlled conditions.
Substitution Reactions: Halide ligands in coordination complexes can be replaced with perchlorate ions using silver perchlorate as the reagent.
Major Products:
Oxidation Reactions: The major products depend on the specific organic substrate being oxidized.
Substitution Reactions: The major products are coordination complexes with perchlorate ligands replacing halide ligands.
Wissenschaftliche Forschungsanwendungen
Silver perchlorate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and substitution reactions. Its high solubility in organic solvents makes it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of silver perchlorate monohydrate primarily involves the release of silver ions (Ag⁺). These ions can interact with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Silver perchlorate monohydrate can be compared with other silver compounds, such as:
Silver Nitrate (AgNO₃): Both are sources of silver ions, but silver nitrate is less soluble in organic solvents compared to silver perchlorate.
Silver Tetrafluoroborate (AgBF₄): Similar to silver perchlorate, it is used in substitution reactions but has different solubility properties.
Silver Trifluoromethanesulfonate (AgOTf): Another reagent used in organic synthesis, known for its strong oxidizing properties.
This compound is unique due to its high solubility in both water and organic solvents, making it versatile for various applications in chemistry and industry .
Eigenschaften
IUPAC Name |
perchloric acid;silver;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKJQTCZQVRMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OCl(=O)(=O)=O.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
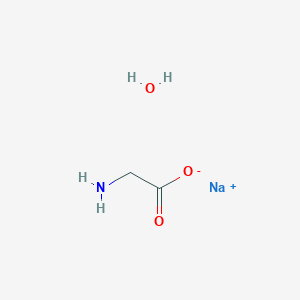
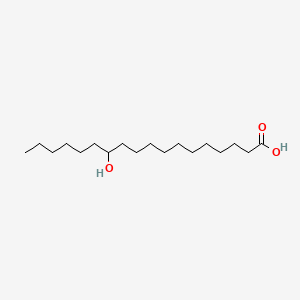
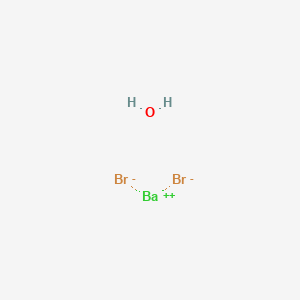
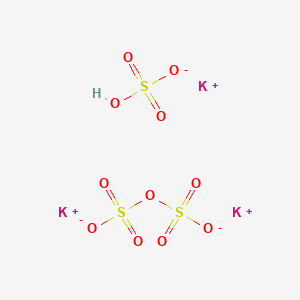
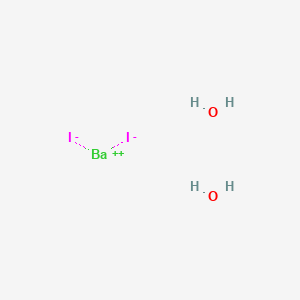
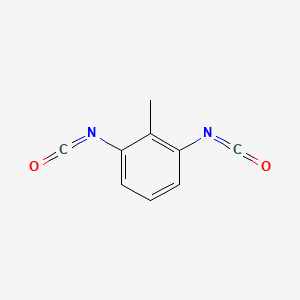

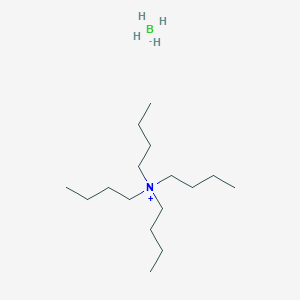
![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)
